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Compound of Interest

Compound Name: 2-(4-Pyridinyl)benzaldehyde

Cat. No.: B070815

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
aspects of 2-(4-Pyridinyl)benzaldehyde (CAS No. 176526-00-4), a valuable building block in
medicinal chemistry and materials science. Due to the limited availability of experimental
spectroscopic data in public databases, this guide presents predicted spectroscopic
characteristics based on established principles of NMR, IR, and mass spectrometry.
Furthermore, a detailed, plausible experimental protocol for its synthesis via a Suzuki-Miyaura
cross-coupling reaction is proposed, complete with a workflow diagram. This document aims to
serve as a foundational resource for researchers utilizing this compound in their work.

Compound Identification and Properties

2-(4-Pyridinyl)benzaldehyde is a biaryl compound featuring a benzaldehyde moiety
substituted with a pyridine ring at the ortho position. Its unique structural arrangement makes it
a key intermediate in the synthesis of more complex molecules with potential biological activity.
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Property Value Reference
IUPAC Name 2-(pyridin-4-yl)benzaldehyde N/A
Synonyms 2-Pyridin-4-yl-benzaldehyde [1]

CAS Number 176526-00-4 [1]
Molecular Formula C12HaNO [1]
Molecular Weight 183.21 g/mol [1]
Appearance Beige solid [1]

Purity > 95% (by NMR) [1]

Predicted Spectroscopic Data

While specific experimental spectra for 2-(4-Pyridinyl)benzaldehyde are not readily available,
its spectroscopic characteristics can be predicted with a high degree of confidence based on its
structure and comparison to analogous compounds.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the
protons of the benzaldehyde ring, and the protons of the pyridine ring.
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Chemical Shift (5,
ppm)

Multiplicity

Number of Protons

Assignment

~10.0 - 10.5

Singlet (s)

1H

Aldehydic proton (-
CHO)

~8.7-8.8

Doublet (d)

2H

Protons ortho to the
pyridine nitrogen (H-
2', H-6")

~7.9-8.0

Doublet (d)

1H

Proton on the
benzaldehyde ring
adjacent to the

aldehyde

~7.5-7.7

Multiplet (m)

3H

Remaining
benzaldehyde ring

protons

~7.4-75

Doublet (d)

2H

Protons meta to the
pyridine nitrogen (H-
3, H-5)

Predicted *C NMR Spectrum

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon

of the aldehyde and distinct signals for the aromatic carbons of both rings.
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Chemical Shift (6, ppm)

Assignment

~192 - 195 Aldehyde carbonyl carbon (C=0)
Carbons ortho to the pyridine nitrogen (C-2', C-
~150 - 151
6)
~145 - 148 Quaternary carbon of the pyridine ring (C-4")
uaternary carbon of the benzaldehyde rin
~136 - 138 Q Y Y 9
attached to the aldehyde
uaternary carbon of the benzaldehyde rin
~134 - 136 Q Y o Y J
attached to the pyridine ring
~128 - 132 Other benzaldehyde ring carbons (CH)
Carbons meta to the pyridine nitrogen (C-3', C-
~122 - 124

5)

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the aldehyde functional group

and the aromatic rings.

Wavenumber (cm~—2) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H stretching
) Aldehyde C-H stretching
~2850 - 2750 Medium, sharp (doublet) i
(Fermi resonance)
~1710 - 1690 Strong, sharp Aldehyde C=0 stretching

~1600, ~1580, ~1450

Medium to strong

Aromatic C=C ring stretching

Predicted Mass Spectrum (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 183.

Key fragmentation patterns would likely involve the loss of the aldehyde proton and the

carbonyl group.
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miz Proposed Fragment
183 [M]* (Molecular ion)
182 [M-HJ*

154 [M-CHOJ*

127 [C1oH7]*

77 [CeHs]*

Proposed Synthetic Protocol: Suzuki-Miyaura

Cross-Coupling

A reliable method for the synthesis of 2-(4-Pyridinyl)benzaldehyde is the Suzuki-Miyaura
cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond
between an organoboron compound and an organohalide.

Reaction Scheme

2-Bromobenzaldehyde Pyridine-4-boronic acid

Toluene/Ethanol/Water Pd(PPhs)a

Y V Y

Na2COs ~ ——— | 2-(4-Pyridinyl)benzaldehyde [«

Click to download full resolution via product page

Caption: Proposed Suzuki-Miyaura reaction for the synthesis of 2-(4-Pyridinyl)benzaldehyde.

Detailed Experimental Procedure
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» Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 2-bromobenzaldehyde (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and
sodium carbonate (2.5 eq.).

o Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (0.03 eq.) to the
flask.

o Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

o Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-
24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel
using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the
pure 2-(4-Pyridinyl)benzaldehyde.

e Characterization: Confirm the identity and purity of the product using NMR, IR, and mass
spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis and purification of 2-
(4-Pyridinyl)benzaldehyde.
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Combine Reactants:
- 2-Bromobenzaldehyde
- Pyridine-4-boronic acid
- Naz2COs

'

Add Catalyst:
Pd(PPhs)a

'

Add Degassed Solvents:
Toluene/Ethanol/Water

l

Heat to Reflux under Inert Atmosphere
(12-24h)

'

Aqueous Work-up:
- Ethyl Acetate Extraction
- Water & Brine Wash

'

Purification:
Column Chromatography

'

Characterization:
NMR, IR, MS

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 2-(4-Pyridinyl)benzaldehyde.
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Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile and a robust
synthetic methodology for 2-(4-Pyridinyl)benzaldehyde. The presented information is
intended to facilitate the work of researchers in drug discovery and materials science by
providing a solid starting point for the synthesis, characterization, and further application of this
versatile chemical intermediate. Experimental verification of the predicted spectroscopic data is
encouraged to further enrich the scientific literature on this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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